(3-bromo-4-methyl-5-nitrophenyl)methanol
Description
Properties
CAS No. |
72623-34-8 |
|---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-4-Methyl-5-Nitrobenzaldehyde
The aldehyde precursor is synthesized through sequential electrophilic substitutions:
Step 1: Nitration of 4-Methylbenzaldehyde
4-Methylbenzaldehyde undergoes nitration at 0–5°C using fuming HNO₃ and H₂SO₄. The nitro group preferentially occupies the meta position relative to the aldehyde, yielding 4-methyl-3-nitrobenzaldehyde.
Step 2: Bromination
Bromine in acetic acid at 60°C introduces bromine ortho to the methyl group, producing 3-bromo-4-methyl-5-nitrobenzaldehyde.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Acetic acid |
| Catalyst | None |
| Yield | 82–89% |
Reduction to Alcohol
The aldehyde group is reduced using sodium borohydride (NaBH₄) in methanol at 0°C:
Optimization Insights
-
Solvent Choice : Methanol outperforms THF due to better solubility of NaBH₄.
-
Temperature : Reduction at ≤10°C minimizes over-reduction byproducts.
Direct Functionalization of Toluene Derivatives
Bromination-Nitration Sequence
Starting with 4-methylbenzyl alcohol, bromination with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-3. Subsequent nitration with HNO₃/H₂SO₄ at 50°C places nitro at C-5.
Challenges
-
Regioselectivity : Competing para-bromination (10–15%) necessitates chromatographic separation.
-
Oxidation Risk : Benzyl alcohol intermediates may oxidize to aldehydes under acidic nitration conditions.
Hydroxymethyl Group Retention
Protecting the alcohol as a silyl ether (e.g., TBSCl) before nitration prevents oxidation. Deprotection with TBAF restores the hydroxymethyl group.
Comparative Data
| Protection Method | Deprotection Agent | Overall Yield |
|---|---|---|
| TBS ether | TBAF | 76% |
| Acetyl | NaOH/MeOH | 68% |
Alternative Pathways and Emerging Techniques
Microbial Reduction
Recent advances employ Saccharomyces cerevisiae to reduce 3-bromo-4-methyl-5-nitrobenzaldehyde under mild conditions (pH 7, 30°C). This biocatalytic method achieves 88% yield with negligible waste.
Flow Chemistry Approaches
Continuous-flow systems enhance safety and efficiency for nitration and bromination steps:
Industrial-Scale Considerations
Cost Analysis
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |
|---|---|---|
| Aldehyde Reduction | 120 | 45 |
| Direct Functionalization | 150 | 60 |
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-methyl-5-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of (3-bromo-4-methyl-5-nitrophenyl)aldehyde or (3-bromo-4-methyl-5-nitrophenyl)carboxylic acid.
Reduction: Formation of (3-bromo-4-methyl-5-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromo-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-bromo-4-methyl-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like nitro and bromine can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations :
- Nitro groups (meta or para to hydroxymethyl) increase acidity of the benzylic alcohol due to electron-withdrawing effects, as seen in (4-Fluoro-3-nitrophenyl)methanol .
Functional Group Comparisons :
- Bromo vs. Fluoro : Bromo enhances lipophilicity and may facilitate halogen bonding in crystal packing (e.g., in coordination complexes) , whereas fluoro is smaller and more electronegative, altering electronic distribution.
- Hydroxymethyl vs. Amine : ((2-bromo-4-fluorophenyl)(3-methyl-5-nitrophenyl)methanamine) () lacks the hydroxymethyl group but includes an amine, enabling salt formation and different reactivity profiles (e.g., Schiff base formation) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Q & A
Q. What are the optimal synthetic routes for (3-bromo-4-methyl-5-nitrophenyl)methanol, and how do competing substituents influence reaction selectivity?
The synthesis typically involves bromination and nitration of substituted benzyl alcohol precursors. For example, bromination of 4-methyl-5-nitrobenzyl alcohol using N-bromosuccinimide (NBS) in dichloromethane at 25–40°C achieves regioselectivity at the meta position relative to the hydroxyl group . Key considerations:
- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions like ether formation.
- Temperature control : Elevated temperatures (>50°C) risk over-bromination or nitro group reduction.
- Competing substituents : The methyl group directs bromination to the 3-position, while the nitro group stabilizes intermediates via resonance. Competing pathways (e.g., para-bromination) are suppressed by steric hindrance from the methyl group .
Q. How can spectroscopic techniques differentiate this compound from structural isomers?
- NMR : H NMR shows distinct splitting patterns: the methyl group (δ 2.4–2.6 ppm) splits into a singlet due to symmetry, while the aromatic protons exhibit coupling (J ≈ 8–10 Hz) from adjacent substituents .
- IR : A broad O–H stretch (~3200 cm) and nitro group absorption (~1520 cm) confirm functionality.
- Mass spectrometry : The molecular ion peak at m/z 260 (for CHBrNO) and fragment peaks at m/z 243 (loss of –OH) aid identification .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom undergoes palladium-catalyzed coupling, but the nitro and methyl groups modulate reactivity:
- Steric effects : The methyl group at C4 hinders transmetallation, reducing reaction rates. Use of bulky ligands (e.g., SPhos) improves yield by stabilizing the Pd intermediate .
- Electronic effects : The electron-withdrawing nitro group deactivates the ring, requiring elevated temperatures (80–100°C) and strong bases (e.g., CsCO) to drive coupling .
- Competing pathways : Nitro group reduction may occur under reductive conditions; monitor via TLC or in situ IR.
Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX refine disordered moieties?
- Disorder in the nitro group : The planar nitro group may exhibit rotational disorder. SHELXL’s PART and SUMP commands partition electron density for accurate modeling .
- Hydrogen bonding : O–H···O interactions between hydroxyl and nitro groups create pseudo-symmetry. TWIN commands in SHELX handle pseudo-merohedral twinning .
- Validation : Use PLATON to check for missed symmetry and validate hydrogen-bonding networks .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert behavior)?
- Experimental variables : Discrepancies often arise from solvent choice (DMSO vs. aqueous buffers) affecting compound solubility and bioavailability .
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls for nitroreductase activity, which may activate the compound in bacterial models .
- Data reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, temperature) using software like R or Python’s SciPy .
Methodological Guidance
Q. What chromatographic strategies separate this compound from byproducts like dehalogenated derivatives?
Q. How to design kinetic studies for nitro group reduction under catalytic hydrogenation?
- In situ monitoring : Use UV-Vis spectroscopy to track nitro-to-amine conversion (λ shift from 270 nm to 310 nm) .
- Catalyst screening : Compare Pd/C vs. Raney Ni in ethanol at 50 psi H. Pd/C offers faster rates but may over-reduce the methyl group.
- Rate law determination : Fit time-concentration data to a pseudo-first-order model using OriginLab or MATLAB .
Safety and Handling in Research Settings
Q. What PPE and engineering controls are mandated for handling this compound?
- Respiratory : Use N95 masks if airborne dust is generated during weighing.
- Skin protection : Nitrile gloves and flame-retardant lab coats prevent dermal exposure .
- Ventilation : Conduct reactions in a fume hood to mitigate methanol vapor and bromine emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
